molecular formula C7H8O2S B1363389 3,5-Dimethylthiophene-2-carboxylic acid CAS No. 65613-27-6

3,5-Dimethylthiophene-2-carboxylic acid

Cat. No. B1363389
Key on ui cas rn: 65613-27-6
M. Wt: 156.2 g/mol
InChI Key: QGQBKGYXFUDGDQ-UHFFFAOYSA-N
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Patent
US05840917

Procedure details

3-Methyl-2-thiophenecarboxylic acid (7.11 g) was dissolved in tetrahydrofuran (100 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 69 ml) was slowly added dropwise. The mixture was stirred at -78° C. for 1 hour, and iodomethane (6.2 ml) was added dropwise. The reaction mixture was warmed to room temperature, stirred at room temperature for 15 hours, poured into water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3,5-dimethyl-2-thiophenecarboxylic acid (4.97 g) as crystals.
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=[O:8].[CH2:10]([Li])CCC.IC.Cl>O1CCCC1.O>[CH3:1][C:2]1[CH:6]=[C:5]([CH3:10])[S:4][C:3]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
7.11 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
69 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(SC(=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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